N-(4-ethylphenyl)-3-(1-pyrrolyl)propanamide
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Overview
Description
N-(4-ethylphenyl)-3-(1-pyrrolyl)propanamide is an anilide.
Scientific Research Applications
Anticonvulsant Activity
The synthesis and anticonvulsant properties of compounds related to N-(4-ethylphenyl)-3-(1-pyrrolyl)propanamide have been explored, demonstrating the potential for new therapeutic agents. A study by Kamiński et al. (2015) synthesized a library of hybrid molecules combining elements from known antiepileptic drugs, showing broad spectra of activity across preclinical seizure models with excellent safety profiles, suggesting promising avenues for anticonvulsant drug development (Kamiński et al., 2015). Another research by Kamiński et al. (2016) further investigated similar compounds, identifying those with favorable anticonvulsant properties and satisfactory protective indexes compared to established antiepileptic drugs (Kamiński et al., 2016).
Antibacterial Activity
Tumosienė et al. (2012) explored the synthesis of azole derivatives from compounds structurally related to this compound, discovering compounds with good antibacterial activity against Rhizobium radiobacter, highlighting the potential for developing new antibacterial agents (Tumosienė et al., 2012).
Anticancer Activity
Research into novel derivatives of compounds structurally similar to this compound has shown potential anticancer activity. A study by Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, demonstrating significant cytotoxic effects against human glioblastoma and breast cancer cell lines, suggesting a promising direction for anticancer drug development (Tumosienė et al., 2020).
Immunomodulatory Activity
A synthesis study of N-aryl-3-(indol-3-yl)propanamides by Giraud et al. (2010) identified compounds with significant immunosuppressive activities, indicating potential applications in managing immune response-related disorders (Giraud et al., 2010).
Properties
Molecular Formula |
C15H18N2O |
---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C15H18N2O/c1-2-13-5-7-14(8-6-13)16-15(18)9-12-17-10-3-4-11-17/h3-8,10-11H,2,9,12H2,1H3,(H,16,18) |
InChI Key |
QOMWEOIUCWVMAF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CCN2C=CC=C2 |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCN2C=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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